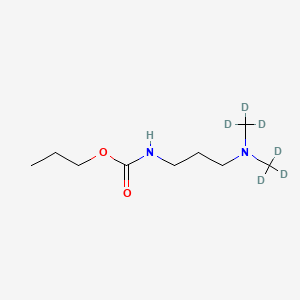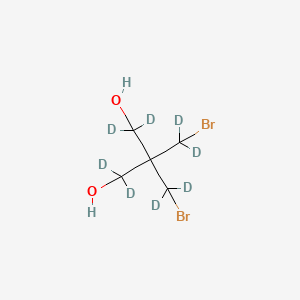![molecular formula C12H11N7 B565150 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1215752-55-8](/img/structure/B565150.png)
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a novel labeled analog of the food mutagen and carcinogen 4,8-DiMeIQx. This compound is primarily used in proteomics research and is known for its unique molecular structure, which includes an azido group and deuterium labeling .
准备方法
The synthesis of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves several steps. The starting materials typically include 3,4,8-trimethylimidazo[4,5-f]quinoxaline, which undergoes azidation to introduce the azido group. The reaction conditions often involve the use of sodium azide in a suitable solvent, such as dimethylformamide (DMF), under controlled temperature and pressure . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
化学反应分析
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 has several scientific research applications:
Proteomics Research: It is used as a labeled analog in proteomics to study protein interactions and modifications.
Chemical Biology: The compound is used to investigate biological pathways and molecular mechanisms involving azido groups.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their interactions with biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 involves its interaction with molecular targets through the azido group. The azido group can undergo bioorthogonal reactions, allowing the compound to label and track specific biomolecules in complex biological systems. The deuterium labeling also provides unique spectroscopic properties, aiding in the detection and analysis of the compound in various applications .
相似化合物的比较
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 can be compared with other similar compounds, such as:
4,8-DiMeIQx: A food mutagen and carcinogen, which is the parent compound of the labeled analog.
2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: A similar compound without the azido group.
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline: Another analog with different methyl group positions.
The uniqueness of this compound lies in its azido group and deuterium labeling, which provide distinct chemical and spectroscopic properties useful in various research applications.
属性
IUPAC Name |
2-azido-4,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQHYAQHVJZMQ-HPRDVNIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=NC(=CN=C3C=C2C)C)N=C1N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)







![2-amino-6-[(1S,2S)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one](/img/structure/B565078.png)
![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)


![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)

